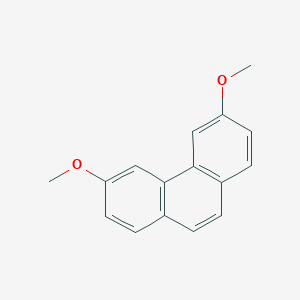

3,6-Dimethoxyphenanthrene

Description

Overview of the Phenanthrene (B1679779) Scaffold in Natural Products and Organic Synthesis

The phenanthrene scaffold, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, is a fundamental structural motif found in a diverse array of natural products. researchgate.netrsc.org This arrangement imparts unique chemical and physical properties that make it a valuable building block in both the natural world and the laboratory. Phenanthrenes and their derivatives are widespread in the plant kingdom, particularly in families such as Orchidaceae, Juncaceae, Dioscoreaceae, and Lauraceae. researchgate.netu-szeged.hu These compounds often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rsc.orgtandfonline.comnih.gov The structural diversity of naturally occurring phenanthrenes, which can be substituted with various functional groups like hydroxyls, methoxy (B1213986) groups, and alkyl chains, contributes to their wide range of biological functions. nih.govontosight.ainih.gov

In the realm of organic synthesis, the phenanthrene core is a target of significant interest. Chemists have developed numerous methods for its construction, driven by the desire to access both naturally occurring phenanthrenoids and novel derivatives with tailored properties. rsc.org These synthetic strategies are crucial for producing these compounds in larger quantities for biological evaluation and for creating analogues with potentially enhanced activities. The versatility of the phenanthrene scaffold also makes it a key component in the development of functional materials, such as those used in photoelectronic devices. rsc.org

Academic Relevance of Methoxy-Substituted Phenanthrenes in Contemporary Chemical Research

Methoxy-substituted phenanthrenes represent a particularly important subclass of phenanthrenoid compounds that have garnered considerable attention in contemporary chemical research. The presence of methoxy groups can significantly influence the electronic properties and biological activity of the phenanthrene core. ontosight.airesearchgate.net These groups can modulate the molecule's reactivity and its interactions with biological targets. ontosight.ai

Researchers are actively exploring the synthesis and properties of various methoxy-substituted phenanthrenes. For instance, studies have focused on the synthesis of specific isomers, such as 1-methoxy-2-methylphenanthrene, to investigate the impact of substituent positioning on the molecule's characteristics. rsc.org Furthermore, the introduction of methoxy groups can be a key step in the synthesis of more complex molecules, including helicenes, which are of interest for their unique chiroptical properties and potential applications in materials science. orgsyn.orgnih.gov The study of methoxy-substituted phenanthrenes also extends to understanding their metabolic pathways and potential for bioactivation. nih.gov

Scope and Research Focus on 3,6-Dimethoxyphenanthrene within the Broader Class of Phenanthrenoids

Within the diverse family of methoxy-substituted phenanthrenes, this compound stands out as a compound of specific research interest. Its symmetrical substitution pattern provides a unique platform for studying structure-activity relationships. Research on this compound has encompassed various aspects of its chemistry, from the development of efficient synthetic routes to its use as a precursor for more complex molecular architectures.

One notable area of research involves the use of this compound in the synthesis of functional materials. For example, it serves as a starting material for the preparation of 3,6-diacetyl-9,10-dimethoxyphenanthrene, a key intermediate in the synthesis of nih.govhelicenebisquinones. orgsyn.orgnih.gov The development of synthetic methods, such as Friedel-Crafts diacylation, has been crucial in accessing these derivatives in good yields. nih.gov The investigation of this compound and its derivatives contributes to the broader understanding of how substitution patterns on the phenanthrene scaffold influence chemical reactivity and potential applications.

| Compound | Molecular Formula | Key Research Area |

| This compound | C₁₆H₁₄O₂ | Synthesis of functional materials |

| 3,6-Diacetyl-9,10-dimethoxyphenanthrene | C₂₀H₁₈O₄ | Intermediate for helicene synthesis |

| nih.govHelicenebisquinone | Varies | Chiroptical properties and materials science |

| 1-Methoxy-2-methylphenanthrene | C₁₆H₁₄O | Structure-activity relationship studies |

Structure

3D Structure

Properties

CAS No. |

15638-08-1 |

|---|---|

Molecular Formula |

C16H14O2 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3,6-dimethoxyphenanthrene |

InChI |

InChI=1S/C16H14O2/c1-17-13-7-5-11-3-4-12-6-8-14(18-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |

InChI Key |

FSOLYWGGLXQAMC-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |

Canonical SMILES |

COC1=CC2=C(C=CC3=C2C=C(C=C3)OC)C=C1 |

Synonyms |

3,6-Dimethoxyphenanthrene |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Dimethoxyphenanthrenes

Botanical Distribution of Phenanthrenoids

Phenanthrenes have been identified in a variety of plant families, from flowering plants to lower plant classes. wikipedia.org Their occurrence is most notable within the Orchidaceae family, but they are also characteristic constituents of other families, serving as potential chemotaxonomic markers. researchgate.net

Prevalence in Orchidaceae Species and Chemotaxonomic Implications

The Orchidaceae family is the most abundant source of phenanthrene (B1679779) compounds, with approximately 400 different phenanthrenoids isolated from about 100 species. researchgate.net These compounds are found in various genera, including Dendrobium, Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyne, and Cymbidium. wikipedia.orgcore.ac.uk The structural patterns of these phenanthrenes can be specific to certain genera or species, making them valuable for taxonomic classification. researchgate.netresearchgate.net For example, the presence of certain substituents, such as stilbene (B7821643) and p-hydroxybenzyl groups, appears to be restricted to Orchidaceae species. researchgate.net This specificity aids in placing taxonomically controversial species into their correct genera. researchgate.net

The great structural diversity of phenanthrenes in orchids stems from the number and position of their oxygen-containing functional groups, primarily hydroxyl and methoxy (B1213986) groups, which are commonly found at positions C-2, C-3, C-5, C-6, or C-7. core.ac.uk

Table 1: Examples of Phenanthrenoids Isolated from Orchidaceae Species This table is interactive and can be sorted by clicking on the headers.

| Genus | Species | Isolated Phenanthrenoid(s) | Reference(s) |

|---|---|---|---|

| Dendrobium | Dendrobium nobile | 3,4,8-Trimethoxyphenanthrene-2,5-diol | wikipedia.org |

| Dendrobium | Dendrobium densiflorum | Cypripedin | researchgate.net |

| Flickingeria | Flickingeria fimbriata | Plicatol A, Plicatol B, Plicatol C | wikipedia.org |

| Eulophia | Eulophia nuda | Nudol, 9,10-Dihydro-2,5-dimethoxyphenanthrene-1,7-diol | wikipedia.org |

| Maxillaria | Maxillaria densa | 2,5-dihydroxy-3,4-dimethoxyphenanthrene, Nudol | wikipedia.org |

| Cirrhopetalum | Cirrhopetalum maculosum | Cirrhopetalanthrin | wikipedia.org |

Identification in Other Plant Families (e.g., Dioscoreaceae, Combretaceae, Euphorbiaceae)

While most prevalent in orchids, phenanthrenes are also found in several other higher plant families. core.ac.uk Their distribution in these families is more sporadic but still holds chemotaxonomic importance.

Dioscoreaceae: The rhizomes of Dioscorea communis (syn. Tamus communis) have been found to contain several phenanthrene derivatives, including 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene and 2-hydroxy-3,5,7-trimethoxyphenanthrene. wikipedia.org

Combretaceae: This family is another source of phenanthrenoid compounds. wikipedia.orgcore.ac.uk

Euphorbiaceae: This family is characterized by the presence of prenylated phenanthrene derivatives. researchgate.net Genera such as Micrandropsis, Sagotia, and Domohinea contain methyl and oxymethyl-substituted phenanthrenes, which are thought to have a diterpenoid origin. core.ac.uk

Other families where phenanthrenes have been identified include Betulaceae, Juncaceae, and Asteraceae. researchgate.netcore.ac.uknih.gov The presence of a vinyl group at the C-5 position is considered a chemotaxonomic marker for the Juncus species (Juncaceae). nih.gov

Table 2: Phenanthrenoid Occurrence in Various Plant Families This table is interactive and can be sorted by clicking on the headers.

| Plant Family | Genus/Species | Notable Phenanthrenoid Type/Example | Reference(s) |

|---|---|---|---|

| Dioscoreaceae | Dioscorea communis | 7-hydroxy-2,3,4,8-tetramethoxyphenanthrene | wikipedia.org |

| Combretaceae | Not specified | General phenanthrenoids | wikipedia.orgcore.ac.uk |

| Euphorbiaceae | Micrandropsis, Sagotia | Prenylated and methyl-substituted phenanthrenes | researchgate.netcore.ac.uk |

| Betulaceae | Not specified | General phenanthrenoids | wikipedia.orgcore.ac.uk |

| Juncaceae | Juncus acutus | 8,8'-bidehydrojuncusol (dimeric phenanthrenoid) | wikipedia.org |

Occurrence in Lower Plant Classes

The distribution of phenanthrenes is not limited to higher plants. They have also been reported in the lower plant class Marchantiophyta, which includes liverworts. wikipedia.org This indicates an early evolutionary origin for the biosynthetic pathways leading to these compounds.

Extraction and Chromatographic Isolation Techniques for Phenanthrenoid Constituents

The isolation of phenanthrenoid constituents from plant material involves a multi-step process that begins with extraction, followed by purification using various chromatographic techniques. nih.gov

The initial step is typically a solvent extraction of the dried and powdered plant material. google.com The choice of solvent is crucial and depends on the polarity of the target compounds. nih.gov For phenanthrenes, which are moderately polar, solvents like methanol, ethanol, chloroform, or ethyl acetate (B1210297) are commonly employed. nih.govijariit.com In some cases, a preliminary extraction with a non-polar solvent like hexane (B92381) is performed to remove chlorophyll (B73375) and lipids. nih.gov

Following extraction, the crude extract, which is a complex mixture of compounds, is subjected to chromatographic separation. Column chromatography is a widely used primary purification method due to its suitability for large-scale separation. ijariit.comresearchgate.net The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents with increasing polarity, for instance, starting with a non-polar solvent like n-hexane and gradually introducing more polar solvents like chloroform, ethyl acetate, and methanol. ijariit.com

Fractions collected from the column are monitored using Thin Layer Chromatography (TLC). ijariit.com Fractions with similar TLC profiles are combined, and those containing the compounds of interest are subjected to further purification. High-Performance Liquid Chromatography (HPLC), often in a preparative or semi-preparative mode, is frequently used for the final isolation of pure phenanthrenoid compounds. nih.govgoogle.com

Biosynthetic Pathways and Precursors of Methoxy-Phenanthrenes

The biosynthesis of most plant phenanthrenes, including methoxy-phenanthrenes, is generally understood to originate from the phenylpropanoid pathway. The core structure is formed through the oxidative coupling of stilbene or 9,10-dihydrobibenzyl precursors. researchgate.netcore.ac.uk

The key proposed steps in the pathway are:

Precursor Synthesis: The pathway begins with the synthesis of stilbene or bibenzyl precursors.

Oxidative Coupling: These precursors then undergo an intramolecular cyclization, specifically an oxidative coupling of the aromatic rings, to form the tricyclic dihydrophenanthrene backbone. core.ac.uk This reaction can be triggered by factors such as UV irradiation in the case of stilbenes. wikipedia.org

Modification: The basic phenanthrene skeleton is then further modified by various enzymes to introduce hydroxyl (-OH) and methoxy (-OCH₃) groups, leading to the vast diversity of naturally occurring phenanthrenoids.

While this stilbene-derived pathway is widely accepted, it has been noted that some phenanthrenes, particularly those found in the Euphorbiaceae family, may originate from diterpenoid precursors. core.ac.uk

Synthetic Strategies and Chemical Modifications of 3,6 Dimethoxyphenanthrene and Its Analogs

De Novo Total Synthesis Approaches to the Phenanthrene (B1679779) Core

De novo synthesis, the creation of complex molecules from simpler precursors, provides fundamental routes to the phenanthrene framework. wikipedia.org These methods often involve the strategic formation of the tricyclic system through cyclization and aromatization reactions.

A prominent strategy for constructing the phenanthrene skeleton involves multi-step sequences that culminate in cyclization and dehydrogenation. The Scholl reaction, an acid-catalyzed oxidative condensation of aryl groups, is a primary method for the final C-C bond formation and aromatization to yield polycyclic aromatic hydrocarbons. researchgate.netrsc.org This reaction often requires strong oxidants like iron(III) chloride or aluminum(III) chloride. researchgate.net For instance, the synthesis of certain nanographenes utilizes a multi-step pathway where the Scholl cyclization is a key dynamic step in constructing the extended π-arene rings. rsc.org Another approach involves a palladium(II)-catalyzed tandem reaction that proceeds through γ-C(sp²)–H arylation, cationic cyclization, dehydration, and a 1,2-migration to efficiently produce a variety of phenanthrenes. acs.org

The Haworth synthesis is a classic method for producing phenanthrenes and other polycyclic aromatic systems. vaia.com This pathway typically begins with the Friedel-Crafts acylation of an aromatic compound, such as naphthalene, with succinic anhydride. wikipedia.org The resulting keto-acid is then subjected to a Clemmensen or Wolff-Kishner reduction, followed by an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate. Subsequent reduction and dehydrogenation yield the phenanthrene core. nih.gov This strategic use of tetralone intermediates is a cornerstone in building the phenanthrene framework from acyclic or monocyclic precursors.

Regioselective Functionalization and Derivatization at C-3 and C-6 Positions

The C-3 and C-6 positions of the phenanthrene nucleus are often targeted for functionalization due to their electronic properties, which can be influenced by substituents on the ring system.

Friedel-Crafts acylation is a powerful and widely used method for introducing acyl groups onto aromatic rings. iitk.ac.insigmaaldrich.com In the context of phenanthrenes, this reaction has been successfully employed to synthesize 3,6-diacyl derivatives. Specifically, 9,10-dimethoxyphenanthrene (B3237640) can be diacetylated at the 3 and 6 positions in good yield using acetyl chloride and a Lewis acid catalyst like aluminum chloride. nih.govacs.orgorgsyn.org This regioselectivity is notable, as alternative methods for cleanly preparing 3,6-disubstituted phenanthrenes via electrophilic substitution are not well-established. orgsyn.org The resulting 3,6-diacetyl-9,10-dimethoxyphenanthrene is a valuable intermediate for the synthesis of more complex structures, such as d-nb.infohelicenebisquinones. nih.govacs.orgnih.govacs.org

A typical procedure involves cooling a solution of 9,10-dimethoxyphenanthrene and adding acetyl chloride, followed by the portion-wise addition of aluminum chloride. orgsyn.org The reaction mixture is stirred and then quenched with ice. orgsyn.org

Table 1: Key Intermediates and Products in the Synthesis of 3,6-Diacetyl-9,10-dimethoxyphenanthrene

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 9,10-Dimethoxyphenanthrene | C₁₆H₁₄O₂ | Starting Material |

| Acetyl Chloride | C₂H₃ClO | Acylating Agent |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

Alkylation and arylation reactions provide routes to introduce a wide variety of substituents onto the phenanthrene core. Friedel-Crafts alkylation, which involves reacting an aromatic ring with an alkyl halide in the presence of a Lewis acid, is a fundamental method for this purpose. wikipedia.orgiitk.ac.inrsc.org Intramolecular versions of this reaction are particularly useful for constructing cyclic systems fused to the phenanthrene framework. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have also emerged as powerful tools for the arylation of phenanthrene systems. d-nb.infochemrxiv.org These methods offer a high degree of control and functional group tolerance. For instance, a palladium-catalyzed intramolecular amination of aryl halides has been used to synthesize 1-aryl-1H-indazoles, demonstrating the utility of such methods in constructing complex heterocyclic systems attached to an aromatic core. d-nb.info

Synthesis of Complex Architectures Incorporating Dimethoxyphenanthrene Units

The 3,6-dimethoxyphenanthrene unit serves as a versatile building block for the construction of larger, more complex molecular architectures. Its derivatives are utilized in the synthesis of materials with interesting photophysical and electronic properties.

For example, 3,6-diacetyl-9,10-dimethoxyphenanthrene is a key precursor in the synthesis of d-nb.infohelicenebisquinones. nih.govacs.orgacs.org The silyl (B83357) enol ethers derived from this diacetylphenanthrene react with p-benzoquinone to form the helicene structure. nih.govacs.org These functionalized d-nb.infohelicenes can be produced in significant quantities and resolved into their enantiomers. nih.govacs.org

Furthermore, 9,10-dimethoxyphenanthrene-cored molecules have been designed as hole-transporting materials for use in perovskite solar cells. acs.orgresearchgate.net By attaching donor units at the 2,7- or 3,6-positions, isomeric small molecules with a D-π-D (Donor-π-Donor) structure can be synthesized. acs.org These materials can be blended with other organic semiconductors to enhance the performance and stability of solar cell devices. acs.orgresearchgate.net The synthesis of these complex molecules often involves Suzuki coupling reactions to connect the phenanthrene core to the donor moieties. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3,6-Diacetyl-9,10-dimethoxyphenanthrene |

| 3,6-Diacetylphenanthrene |

| 9,10-Dimethoxyphenanthrene |

| Acetyl chloride |

| Aluminum chloride |

| Iron(III) chloride |

| Naphthalene |

| p-Benzoquinone |

| Succinic anhydride |

| d-nb.infoHelicenebisquinone |

Helical Systems (e.g., Helicenebisquinones)

A significant application of phenanthrene derivatives is in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical, chiral structure. A key strategy involves the Friedel-Crafts diacylation of a 9,10-dialkoxyphenanthrene, a reaction that was historically challenging but has been developed into an efficient method. acs.org

The synthesis of a acs.orghelicenebisquinone begins with 9,10-dimethoxyphenanthrene. acs.org This starting material undergoes a Friedel-Crafts reaction with acetyl chloride and aluminum chloride to introduce acetyl groups specifically at the 3- and 6-positions, yielding 3,6-diacetyl-9,10-dimethoxyphenanthrene in good yield. acs.orgorgsyn.org This diacetyl derivative is a crucial intermediate for building the helical structure. orgsyn.org

The next step involves converting the ketone groups into more reactive silyl enol ethers. The 3,6-diacetyl-9,10-dimethoxyphenanthrene is treated with triisopropylsilyl triflate and triethylamine (B128534) to form 3,6-bis[1-(triisopropylsiloxy)ethenyl]-9,10-dimethoxyphenanthrene. orgsyn.org This intermediate is then reacted with 1,4-benzoquinone (B44022) in a cycloaddition reaction that, after oxidation, forms the rigid, helical framework of the acs.orghelicenebisquinone. acs.orgacs.org This method allows for the preparation of significant quantities of helicenebisquinones with functional groups suitable for further chemical transformations. orgsyn.org

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 9,10-Dimethoxyphenanthrene | Acetyl chloride, AlCl3, CH2Cl2 | 3,6-Diacetyl-9,10-dimethoxyphenanthrene | 77% | orgsyn.org |

| 2 | 3,6-Diacetyl-9,10-dimethoxyphenanthrene | Triisopropylsilyl triflate, Et3N, CH2Cl2 | 3,6-Bis[1-(triisopropylsiloxy)ethenyl]-9,10-dimethoxyphenanthrene | 91% | orgsyn.org |

| 3 | 3,6-Bis[1-(triisopropylsiloxy)ethenyl]-9,10-dimethoxyphenanthrene | 1,4-Benzoquinone, Heptane | 6,13-Bis(triisopropylsiloxy)-9,10-dimethoxy acs.orghelicenebisquinone | - | acs.orgorgsyn.org |

Phenanthrylene-Butadiynylene and Thienylene Macrocycles

The rigid structure of the phenanthrene unit is also exploited in the synthesis of shape-persistent macrocycles. A series of macrocycles composed of 9,10-substituted phenanthrenes linked at the 3- and 6-positions by butadiynylene bridges have been synthesized. acs.org The general approach uses a palladium-catalyzed oxidative coupling of 3,6-diethynylphenanthrene precursors, which bear various alkoxy substituents at the 9- and 10-positions to enhance solubility. acs.org This coupling reaction primarily yields trimeric macrocycles, though tetrameric versions can also be formed and isolated. acs.org

These phenanthrylene-butadiynylene macrocycles can be further modified. The butadiyne linkers are readily transformed into 2,5-thienylene units by reacting the macrocycle with sodium sulfide. acs.org This conversion provides a straightforward route to phenanthrylene-thienylene macrocycles, altering the electronic and structural properties of the cyclic system. acs.orgresearchgate.net The mutual orientation of the phenanthrene and thiophene (B33073) units within these new macrocycles has been confirmed by NMR studies. acs.org

| Precursor | Reaction Type | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 9,10-Dialkoxy-3,6-diethynylphenanthrene | Palladium-catalyzed Oxidative Coupling | Pd catalyst | Phenanthrylene-Butadiynylene Macrocycle (Trimer or Tetramer) | Butadiynylene linkers connecting phenanthrene units | acs.org |

| Phenanthrylene-Butadiynylene Macrocycle | Thienylene Formation | Sodium sulfide | Phenanthrylene-Thienylene Macrocycle | Butadiyne linkers converted to thiophene rings | acs.org |

Spirocyclic Phenanthrene Derivatives

Phenanthrene derivatives, specifically those functionalized at the 3- and 6-positions, are precursors for advanced materials, including those used in conjunction with spirocyclic compounds for optoelectronic applications. acs.org An example is the synthesis of a D-π-D (donor-π-donor) type molecule, 3,6-OPOT, which features a 9,10-dimethoxyphenanthrene core. acs.org

The synthesis is achieved via a Suzuki coupling reaction. acs.org The core unit, 3,6-dibromo-9,10-dimethoxyphenanthrene, is coupled with a donor molecule, 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (M7). This reaction, catalyzed by a palladium complex, efficiently forms the target molecule 3,6-OPOT in high yield. acs.org Such molecules have been developed as hole-transporting materials and are designed to be blended with well-known spirocyclic compounds like spiro-OMeTAD to enhance the performance and stability of devices such as perovskite solar cells. acs.org

| Reactant 1 (Core) | Reactant 2 (Donor) | Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dibromo-9,10-dimethoxyphenanthrene | 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (M7) | Suzuki Coupling | Pd(PPh3)4, NaOH | 3,6-OPOT | 75% | acs.org |

Spectroscopic Characterization and Definitive Structural Elucidation of 3,6 Dimethoxyphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural characterization. emerypharma.com

The ¹H NMR spectrum of 3,6-Dimethoxyphenanthrene displays distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. Aromatic protons typically resonate in the downfield region of the spectrum, while protons of the methoxy (B1213986) groups appear at higher field. The integration of each signal corresponds to the number of protons it represents. emerypharma.com For instance, the methoxy groups would each integrate to three protons. researchgate.net Spin-spin coupling between adjacent protons provides further structural information, manifesting as splitting of the signals (e.g., doublets, triplets), with the coupling constant (J) revealing the nature of the interaction. emerypharma.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization and electronic environment of the carbon atoms. Oxygen-bearing quaternary carbons, such as those in the methoxy groups and the phenanthrene (B1679779) core, resonate at lower field (higher ppm values). researchgate.net

A representative, though not exhaustive, compilation of expected ¹H and ¹³C NMR data is presented below. Actual values can vary slightly based on the solvent and experimental conditions.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | Varies | Varies |

| Methoxy (-OCH₃) | ~3.8 - 4.1 | ~55 - 57 |

| Aromatic C-O | Varies | |

| Other Aromatic C | Varies |

Note: Specific assignments require 2D NMR data.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the complete molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. epfl.chyoutube.commagritek.com Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule and confirming the connectivity of the aromatic protons on the phenanthrene rings. epfl.chyoutube.commagritek.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms. epfl.chcolumbia.edugithub.io This allows for the direct assignment of the ¹³C signals for all protonated carbons. epfl.chcolumbia.edugithub.io Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range correlations between protons and carbons, typically over two or three bonds. researchgate.netepfl.chcolumbia.edulibretexts.org This technique is particularly valuable for identifying quaternary carbons (those without attached protons) and for connecting different spin systems within the molecule. researchgate.netepfl.chcolumbia.edulibretexts.org For example, correlations between the methoxy protons and the aromatic carbons to which they are attached would be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. columbia.edulibretexts.org This is instrumental in determining the stereochemistry and conformation of a molecule. columbia.edulibretexts.org In the case of this compound, NOESY can confirm the spatial proximity of the methoxy groups to adjacent protons on the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical mass spectrometry experiment, the molecule is ionized and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₆H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern can provide valuable structural information. For this compound, common fragmentation pathways may include the loss of a methyl group (-CH₃) from a methoxy group, or the loss of a methoxy group (-OCH₃) itself.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₆H₁₄O₂⁺ | 238.10 | Molecular Ion |

| [M-CH₃]⁺ | C₁₅H₁₁O₂⁺ | 223.08 | Loss of a methyl group |

| [M-OCH₃]⁺ | C₁₅H₁₁O⁺ | 207.08 | Loss of a methoxy group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.orgmaricopa.edu The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. libretexts.orgmaricopa.edu

The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its characteristic functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| sp³ C-H (in -OCH₃) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | ~1600 and ~1475 |

| C-O (Aryl ether) | Stretch | ~1250 and ~1040 |

The presence of bands in these regions provides strong evidence for the aromatic system and the methoxy functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduuni-muenchen.de This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for its color. The extended conjugated π-system of the phenanthrene core in this compound acts as a chromophore, leading to characteristic absorption bands in the UV region. msu.edu

The UV-Vis spectrum of this compound would be expected to show multiple absorption maxima (λ_max). The positions and intensities (molar absorptivity, ε) of these bands are characteristic of the phenanthrene aromatic system and can be influenced by the presence of the methoxy substituents. Conjugation generally shifts the absorption maxima to longer wavelengths. msu.edu Analysis of the fine structure of the absorption bands can also provide insights into the electronic structure of the molecule.

X-ray Crystallography for Three-Dimensional Structure and Hydrogen Bonding Interactions

X-ray crystallography is a powerful technique that provides the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high accuracy. wikipedia.org This allows for the precise measurement of bond lengths, bond angles, and torsion angles. researchgate.net

For this compound, an X-ray crystal structure would definitively confirm the planar nature of the phenanthrene core and the geometry of the methoxy substituents. researchgate.netresearchgate.net While this compound itself does not have hydrogen bond donors, in co-crystals or in the presence of solvent molecules with hydrogen bond donors, it could act as a hydrogen bond acceptor via the oxygen atoms of the methoxy groups. researchgate.netnih.gov The crystal packing would also reveal any intermolecular interactions, such as π-stacking between the aromatic rings of adjacent molecules, which can influence the physical properties of the compound. researchgate.net

A related compound, 2,7-Dihydroxy-3,6-dimethoxyphenanthrene, has been studied by X-ray crystallography, revealing that the hydroxy groups form hydrogen bonds with the adjacent methoxy oxygen atoms. researchgate.netnih.gov This demonstrates the potential for the methoxy groups in phenanthrene derivatives to participate in such interactions.

Application of Electronic Circular Dichroism (ECD) for Chiral Analogs

Electronic Circular Dichroism (ECD) spectroscopy is a powerful analytical technique for the structural elucidation of chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of optically active compounds. rsc.orgchemrxiv.org In the context of phenanthrene derivatives, where chirality can arise from the introduction of stereogenic centers or from axial chirality in hindered biaryls, ECD is an invaluable tool. researchgate.netresearchgate.net While this compound itself is an achiral molecule, this section will explore the application of ECD to its chiral analogs, demonstrating how this technique, in conjunction with computational methods, provides definitive structural assignments.

The comparison between experimental ECD spectra and those calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT), has become a standard and reliable approach for determining the absolute configuration of chiral molecules. nih.govfrontiersin.org This method is particularly effective for phenanthrene derivatives, where the chromophore absorbs in a region accessible to ECD measurements. acs.org

A pertinent example of this application is the study of chiral dihydrophenanthrene derivatives, which can be considered analogs of this compound. In a study on the semisynthetic analogs of juncuenin B, a natural phenanthrene, several chiral 1,8a-dimethoxydihydrophenanthrene derivatives were synthesized. The stereoisomers of these bioactive compounds were separated using chiral-phase High-Performance Liquid Chromatography (HPLC). The absolute configuration of the separated enantiomers was then unequivocally determined by comparing their experimental ECD spectra with the TDDFT-ECD calculations. nih.gov

The process involves the computational modeling of the possible enantiomers, followed by the calculation of their theoretical ECD spectra. The calculated spectrum that matches the experimental spectrum allows for the assignment of the absolute configuration to the corresponding enantiomer. nih.gov

For instance, in the case of the synthesized 2,6-dioxo-1,8a-dimethoxy-1,7-dimethyl-8-vinyl-9,10-dihydrophenanthrenes, the experimental ECD spectra of the separated stereoisomers were directly compared to the computed spectra for the different possible absolute configurations. This comparison led to the unambiguous assignment of the stereochemistry at each chiral center. nih.gov

The following table summarizes hypothetical ECD data for a chiral analog of this compound, illustrating the type of information obtained from such an analysis.

| Wavelength (nm) | ΔƐ (M⁻¹cm⁻¹) | Electronic Transition |

| 350 | +8.5 | π → π |

| 310 | -12.2 | π → π |

| 280 | +5.1 | n → π |

| 250 | +15.8 | π → π |

| 220 | -20.4 | π → π* |

The signs and magnitudes of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer. A positive Cotton effect at a particular wavelength for one enantiomer will be observed as a negative Cotton effect at the same wavelength for its mirror image. This mirror-image relationship between the ECD spectra of enantiomers is a fundamental principle of chiroptical spectroscopy. researchgate.net

Future Directions and Identified Research Gaps in 3,6 Dimethoxyphenanthrene Studies

Exploration of Undiscovered Biological Activities and Therapeutic Potential

To date, the biological activities of 3,6-dimethoxyphenanthrene and related compounds have been explored in a limited capacity. While initial studies have shown promise in areas like anti-inflammatory and antioxidant effects, a vast landscape of potential therapeutic applications remains uncharted. Future research should systematically screen these compounds against a wider array of biological targets.

Key Research Areas:

Anticancer Activity: While some phenanthrenes have demonstrated cytotoxic effects against various cancer cell lines, the specific activity of this compound is not extensively studied. Future investigations should assess its efficacy against a broad panel of human cancer cell lines, including those known for multidrug resistance.

Neuroprotective Effects: Neuroinflammation is a key factor in neurodegenerative diseases. Given the anti-inflammatory properties of some phenanthrene (B1679779) derivatives, exploring the potential of this compound to protect against neuronal damage and dysfunction is a logical next step.

Antimicrobial and Antiviral Properties: The chemical diversity of phenanthrenes suggests they may possess antimicrobial and antiviral activities. Screening this compound against a range of pathogenic bacteria, fungi, and viruses could uncover new therapeutic leads.

Cardioprotective Effects: Investigating the potential of this compound to mitigate cardiovascular diseases, perhaps through its antioxidant and anti-inflammatory mechanisms, is another promising avenue.

Advanced Mechanistic Elucidation via Omics Technologies

A significant gap in the current understanding of this compound lies in the detailed molecular mechanisms underlying its observed biological effects. While some studies have pointed to the modulation of pathways like NF-κB, a comprehensive picture is lacking. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a systems-level view of the cellular response to this compound.

Q & A

Basic: What are the established synthetic routes for 3,6-Dimethoxyphenanthrene, and what key steps require rigorous optimization?

Answer:

A standard synthesis begins with phenanthrene oxidation to 9,10-phenanthrenequinone, followed by bromination to yield 3,6-dibromo-9,10-phenanthrenequinone. Subsequent reduction with Na₂S₂O₄ and in situ O-methylation using dimethyl sulfate produces 3,6-dimethoxy derivatives . Critical steps include:

- Bromination control : Excess Br₂ or prolonged reaction times may lead to over-bromination.

- Methylation efficiency : Use anhydrous conditions and stoichiometric methylating agents to avoid incomplete substitution.

Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Advanced: How can Pd-catalyzed Heck reactions be optimized for synthesizing this compound-based helicenes?

Answer:

The Pd(OAc)₂-catalyzed Heck reaction with styrene derivatives requires ligand optimization. Traditional ligands like dppp (1,3-bis(diphenylphosphino)propane) often yield low efficiency due to steric hindrance. Substituting with 1-(α-aminobenzyl)-2-naphthol improves coupling yields by enhancing Pd coordination and stabilizing intermediates. Key parameters:

- Ligand-to-Pd ratio : 2:1 (ligand:Pd) for optimal activity.

- Solvent system : DMF or toluene at 80–100°C under inert atmosphere.

- Monitoring : TLC or HPLC to track styrene incorporation .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Answer:

- X-ray crystallography : Resolves methoxy group positioning and π-stacking in crystals (e.g., bond angles: 109.5° for C-O-C) .

- NMR spectroscopy :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm.

- ¹³C NMR : Aromatic carbons adjacent to methoxy groups resonate at δ 150–160 ppm.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers resolve contradictions between crystallographic and spectroscopic data for methoxy-substituted phenanthrenes?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers of methoxy groups in solution vs. solid state):

Variable-temperature NMR : Assess rotational freedom (e.g., coalescence temperature for methoxy proton signals).

DFT calculations : Compare optimized geometries (gas phase) with X-ray data to identify steric or electronic distortions.

Complementary techniques : Use NOESY (proton proximity in solution) and IR (C-O stretching at 1250 cm⁻¹) to cross-validate .

Basic: What are common applications of this compound in photochemical studies?

Answer:

The compound serves as a precursor for helicenes via photodehydrocyclization. For example, UV irradiation of 3,6-(bis-styryl)-9,10-dimethoxyphenanthrene induces cyclization to yield 9,10-dimethoxy[7]helicene. Key considerations:

- Light source : High-pressure Hg lamp (λ = 365 nm).

- Solvent : Degassed THF or benzene to minimize quenching.

- Yield optimization : Add triplet sensitizers (e.g., anthracene) to enhance reaction efficiency .

Advanced: What strategies mitigate instability in this compound intermediates during multi-step synthesis?

Answer:

Unstable intermediates (e.g., reduced quinones or radical species) require:

- In situ generation : Avoid isolation; proceed directly to methylation or coupling steps.

- Low-temperature conditions : Perform reductions (−20°C) or sensitive alkylations under N₂.

- Stabilizing additives : Use radical scavengers (TEMPO) or antioxidants (BHT) in protic solvents .

Basic: How can researchers assess the purity of this compound derivatives?

Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- Melting point analysis : Sharp melting ranges (e.g., 145–147°C) indicate high purity.

- Elemental analysis : Match C, H, O percentages to theoretical values (e.g., C₁₆H₁₄O₂: C 78.03%, H 5.73%) .

Advanced: What computational methods aid in predicting the reactivity of this compound in electrophilic substitution reactions?

Answer:

- Fukui indices : Identify nucleophilic sites (e.g., C4/C5 positions) prone to electrophilic attack.

- HOMO-LUMO gaps : Calculate using DFT (B3LYP/6-311+G**) to predict charge-transfer interactions.

- Solvent modeling : PCM (Polarizable Continuum Model) simulates solvent effects on reaction pathways .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or solvent evaporation.

- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for incineration .

Advanced: How does the methoxy substituent influence the supramolecular assembly of this compound in crystal lattices?

Answer:

Methoxy groups drive crystal packing via:

- C-H···O interactions : Between methoxy oxygen and adjacent aromatic protons (distance ~2.8 Å).

- π-π stacking : Offset stacking (3.5 Å spacing) stabilizes extended networks.

- Synchrotron studies : Resolve thermal motion parameters to distinguish static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.